molecular formula C11H20N2O2 B1470486 Piperidin-3-yl piperidine-1-carboxylate CAS No. 1512528-08-3

Piperidin-3-yl piperidine-1-carboxylate

Cat. No.: B1470486
CAS No.: 1512528-08-3
M. Wt: 212.29 g/mol
InChI Key: AENADFGFGIIQCU-UHFFFAOYSA-N
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Description

Piperidin-3-yl piperidine-1-carboxylate is an organic compound with the molecular formula C11H20N2O2 . This substance features a piperidine moiety, a nitrogen-containing heterocycle that is a pivotal cornerstone and a fundamental building block in medicinal chemistry and drug discovery . Piperidine and its derivatives are extensively utilized in pharmaceutical research due to their wide spectrum of biological activities. They show significant promise in the development of novel therapeutic agents, including anticancer, antiviral, and antimicrobial applications . Compounds containing the piperidine structure are known to interact with various biological targets, such as enzymes and receptors, and can modulate crucial signaling pathways like STAT-3, NF-κB, and PI3k/Akt, which are often implicated in disease progression . The specific stereochemistry and substitution patterns on the piperidine ring can greatly influence the compound's biological activity and mechanism of action, making it a versatile scaffold for structure-activity relationship (SAR) studies . Researchers value this compound as a key intermediate for synthesizing more complex molecules and for exploring new pharmacological mechanisms. Its structure is consistent with compounds that have been investigated for their potential to bind to DNA via intercalation or to inhibit tubulin polymerization, mechanisms relevant in anticancer research . This product is provided for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

1512528-08-3

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

piperidin-3-yl piperidine-1-carboxylate

InChI

InChI=1S/C11H20N2O2/c14-11(13-7-2-1-3-8-13)15-10-5-4-6-12-9-10/h10,12H,1-9H2

InChI Key

AENADFGFGIIQCU-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)OC2CCCNC2

Canonical SMILES

C1CCN(CC1)C(=O)OC2CCCNC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidin-3-yl piperidine-1-carboxylate shares structural homology with several piperidine-1-carboxylate derivatives. Below is a comparative analysis of key analogs:

Tert-Butyl Piperidine-1-carboxylate Derivatives

These compounds are common intermediates in medicinal chemistry. For example:

  • tert-Butyl-(R)-3-(4-amino-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (5c): Features a pyrazolo-pyrimidine substituent, enhancing EGFR inhibitory activity .
  • tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate: Contains a cyclopropyl group, which may improve metabolic stability compared to unsubstituted analogs .
Compound Key Substituent Molecular Weight (g/mol) Biological Activity Reference
This compound Piperidine-1-carboxylate ~254.3 (estimated) Unknown (structural analog)
5c () Pyrazolo-pyrimidine 526.6 EGFR inhibition
1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid () Pyridazinyl-methylpiperazine 305.4 Not reported (structural complexity suggests kinase targeting)

Key Insight : Bulkier substituents (e.g., naphthyl, pyridazinyl) enhance target engagement but may reduce solubility. This compound’s simpler structure could offer synthetic advantages but may lack specificity .

Piperidine Carbamates and Amides

  • 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(1-(N,N-dimethylsulfamoyl)piperidin-3-yl)acetamide (18) : Incorporates a sulfamoyl group, likely improving pharmacokinetics .
  • Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate : Demonstrates antibacterial activity due to the acetyl-piperidine moiety .

Comparison : this compound lacks the sulfamoyl or acetyl functional groups found in these analogs, which are critical for solubility and target binding. Its ester linkage may confer different metabolic stability compared to amides .

Preparation Methods

General Synthetic Approach

The synthesis of Piperidin-3-yl piperidine-1-carboxylate typically involves:

  • Formation of the piperidine ring(s) via cyclization or ring-closing reactions.
  • Introduction of the carboxylate group on the nitrogen atom of the piperidine ring.
  • Functionalization at the 3-position of the piperidine ring to install the second piperidine moiety.

Preparation via Carbamate Formation on Piperidine Nitrogen

A common approach to obtain piperidine-1-carboxylate derivatives is through carbamate formation, where the nitrogen of the piperidine ring is reacted with a suitable carboxylate source, such as an alkyl or aryl chloroformate, or via reaction with carbonylating agents.

  • Typical Reaction Conditions:
    • Reacting piperidine derivatives with carbamoyl chlorides or chloroformates.
    • Use of bases such as triethylamine or diisopropylethylamine to neutralize HCl formed.
    • Solvents like dichloromethane, methanol, or mixtures thereof.
    • Temperature control between 15-40°C to optimize yields and selectivity.

This method is supported by patent literature describing similar carbamate derivatives preparation, where the reaction of piperidine derivatives with acryloyl chloride in the presence of diisopropylethylamine in dichloromethane yields carbamate-functionalized products.

Piperidine Ring Construction via Cyclization and Organometallic Methods

Advanced synthetic routes to piperidine rings, including substituted piperidines like this compound, involve:

  • Cyclization of Aziridines:

    • Aziridine precursors undergo radical rearrangements or ring-opening reactions.
    • Treatment with radical initiators such as tri-n-butyltin hydride and AIBN induces 5-exo-trig cyclization to form piperidine rings.
    • This method allows for regioselective formation of substituted piperidines.
  • Palladium-Catalyzed Allylic Amination and Michael Addition:

    • Sequential palladium-catalyzed reactions enable the formation of 5-methylene piperidines.
    • Allylation of suitable precursors followed by ring-closing metathesis and palladium-catalyzed reductions yield functionalized piperidines.
  • [3+3] Cycloaddition of Aziridines with Pd-TMM Complex:

    • Formal cycloaddition reactions between aziridines and palladium-trimethylenemethane complexes provide access to 5-methylene piperidines.
    • This method offers excellent yields and control over substitution patterns.

Use of Protecting Groups and Functional Group Manipulation

In complex syntheses involving piperidine derivatives:

  • Protection and deprotection of functional groups (e.g., phenols, amines) are crucial.
  • Phenol groups may require benzyl protection, which is removed during reduction steps.
  • Nitrogen protection as carbamates (e.g., tert-butyl carbamate) facilitates selective reactions.
  • These steps are carefully sequenced to avoid unwanted side reactions and to improve overall yield.

Solvent and Temperature Optimization

The choice of solvent and temperature is critical in the preparation of this compound:

Step Solvent Type Temperature Range Notes
Carbamate formation Dichloromethane, Methanol 15-40°C Preferably 25-30°C for optimal reaction control
Crystallization/Isolation Hydrocarbon, Ether, Ester, Alcoholic, Polar Aprotic, Ketone, Nitrile solvents Ambient to low temperatures Used for purification and amorphous/crystalline form preparation
Cyclization reactions Polar solvents (water, alcohols) Ambient to reflux Water, methanol, ethanol preferred for base-mediated steps

Example Synthetic Sequence (Based on Patent WO2016170545A1)

Step Description Reagents/Conditions Outcome
1 Reaction of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo derivative with acryloyl chloride Diisopropylethylamine, dichloromethane, 25-30°C Formation of carbamate intermediate
2 Dissolution of intermediate in methanol/dichloromethane mixture Methanol/dichloromethane, ambient temperature Preparation for crystallization
3 Crystallization and filtration Suitable solvents (polar or hydrocarbon) Isolation of pure crystalline form of product

This sequence highlights the importance of controlled reaction conditions and solvent selection in obtaining high purity this compound derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Carbamate Formation Piperidine + chloroformate, base, DCM Straightforward, high selectivity Requires careful temperature control
Aziridine Cyclization Aziridine precursors, radical initiators Regioselective piperidine ring formation Use of toxic reagents (e.g., tin hydrides)
Pd-Catalyzed Allylic Amination Palladium catalysts, allyl bromides, bases High functional group tolerance Requires expensive catalysts
[3+3] Cycloaddition Pd-TMM complexes, aziridines Excellent yields, stereoselectivity Complex catalyst preparation
Protection/Deprotection Steps Benzyl, Boc groups, reducing agents Enables selective reactions Adds steps and complexity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing piperidin-3-yl piperidine-1-carboxylate and its derivatives?

  • Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, tert-butyl-protected piperidine derivatives are synthesized via base-mediated reactions (e.g., sodium hydroxide) to facilitate nucleophilic attack, followed by deprotection using acidic conditions . Purification often employs silica gel chromatography with gradients of petroleum ether/diethyl ether to isolate diastereomers, as demonstrated in the synthesis of tert-butyl 3-formylpiperidine-1-carboxylate derivatives .
  • Key Considerations : Monitor reaction progress using TLC and confirm product purity via LC-MS and NMR spectroscopy .

Q. How is structural characterization of this compound performed?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and regiochemistry. For instance, diastereomeric separation of tert-butyl 3-(cyano(hydroxy)methyl)piperidine-1-carboxylate derivatives revealed distinct ¹H NMR chemical shifts (e.g., δ 4.45 ppm vs. δ 5.11–4.86 ppm) correlating with spatial arrangements .
  • Validation : Cross-reference NMR data with crystallographic studies (e.g., X-ray diffraction) to resolve ambiguities in stereochemical assignments .

Q. What are the stability and storage conditions for piperidine-carboxylate derivatives?

  • Methodology : Store compounds in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Stability tests under varying pH and temperature conditions are recommended to assess degradation pathways .
  • Safety : Avoid exposure to strong oxidizing agents (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives influence biological activity?

  • Methodology : Synthesize enantiomers (e.g., (R)- and (S)-configured derivatives) and compare their bioactivity using assays like enzyme inhibition or receptor binding. For example, stereochemical differences in tert-butyl 3-formylpiperidine-1-carboxylate derivatives significantly altered their interaction with hGAT3 transporters .
  • Data Analysis : Use molecular docking simulations to correlate stereochemistry with binding affinity. Validate with crystallographic data to confirm conformational changes in target proteins .

Q. How can researchers resolve contradictions in NMR data for structurally similar piperidine derivatives?

  • Methodology :

  • Step 1 : Verify sample purity via LC-MS to rule out impurities causing signal overlap.
  • Step 2 : Employ 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping peaks. For instance, NOESY correlations helped distinguish axial vs. equatorial proton orientations in piperidine rings .
  • Step 3 : Compare experimental data with computational predictions (e.g., DFT calculations) to validate assignments .

Q. What strategies optimize yields in multi-step syntheses of piperidine-carboxylate analogs?

  • Methodology :

  • Reaction Optimization : Screen catalysts (e.g., Pd(dppf)Cl₂ for Suzuki couplings) and solvents (e.g., dioxane vs. DMF) to enhance efficiency .
  • Workflow Design : Use telescoped synthesis (in situ intermediate generation) to minimize purification steps. For example, tert-butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate was synthesized via sequential Boc protection and fluorination without isolating intermediates .
    • Troubleshooting : Address low yields in diastereomeric separations by adjusting column chromatography gradients (e.g., petroleum ether/diethyl ether ratios) .

Experimental Design & Data Analysis

Q. How to design experiments to assess the reactivity of fluorinated piperidine-carboxylate derivatives?

  • Methodology :

  • Comparative Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs under identical conditions (e.g., SN2 substitutions). For example, tert-butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate showed enhanced stability due to fluorine’s electron-withdrawing effects .
  • Kinetic Analysis : Use stopped-flow NMR or UV-Vis spectroscopy to monitor intermediate formation .

Q. What analytical approaches validate the environmental safety of piperidine-carboxylate compounds?

  • Methodology :

  • Ecotoxicity Testing : Assess biodegradability using OECD 301 protocols (e.g., closed bottle tests) and toxicity via Daphnia magna assays .
  • Waste Management : Neutralize acidic/basic byproducts before disposal. Incinerate halogenated derivatives in EPA-compliant facilities to prevent environmental release .

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